2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide

Coumarin-thiazole conjugates HIV-1 inhibition Drug-likeness optimization

2-(7-Methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide (CAS 919760-63-7) is a synthetic small molecule with the molecular formula C15H12N2O3S and a molecular weight of 300.33 g/mol. It features a coumarin (2H-chromen-2-one) core substituted with a methyl group at the 7-position and linked to a thiazol-2-yl moiety via an acetamide spacer at the 4-position.

Molecular Formula C15H12N2O3S
Molecular Weight 300.33
CAS No. 919760-63-7
Cat. No. B2758178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide
CAS919760-63-7
Molecular FormulaC15H12N2O3S
Molecular Weight300.33
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC=CS3
InChIInChI=1S/C15H12N2O3S/c1-9-2-3-11-10(8-14(19)20-12(11)6-9)7-13(18)17-15-16-4-5-21-15/h2-6,8H,7H2,1H3,(H,16,17,18)
InChIKeyJSFIKYLGWQDPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(7-Methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide: A Coumarin-Thiazole Conjugate for Targeted Library Synthesis and Screening


2-(7-Methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide (CAS 919760-63-7) is a synthetic small molecule with the molecular formula C15H12N2O3S and a molecular weight of 300.33 g/mol [1]. It features a coumarin (2H-chromen-2-one) core substituted with a methyl group at the 7-position and linked to a thiazol-2-yl moiety via an acetamide spacer at the 4-position . This compound belongs to a class of heterocyclic conjugates that combine two privileged scaffolds—coumarin and thiazole—both of which are widely recognized in medicinal chemistry for their diverse biological activities. The compound is commercially available at purities of ≥95% and serves as a versatile intermediate or screening candidate in drug discovery programs targeting antiviral, antibacterial, and enzyme inhibition applications.

Why Coumarin-Thiazole Acetamides Cannot Be Treated as Interchangeable in SAR-Driven Procurement


Coumarin-acetamide derivatives with heterocyclic substituents at the acetamide nitrogen are not functionally interchangeable. The nature of the heterocycle directly governs molecular recognition, lipophilicity, and binding kinetics. In the benchmark anti-HIV series by Bhavsar et al. (2011), shifting from a benzothiazole to a thiazole substituent alters the heterocycle's steric bulk, aromatic surface area, and H-bonding topology, which are predicted to yield distinct structure-activity relationships (SAR) [1]. The presence of a 7-methyl group on the coumarin core—absent in the lead benzothiazole compounds—further differentiates this molecule by modulating electronic distribution and metabolic vulnerability at the coumarin 7-position. Even closely related analogs such as N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919855-36-0) or N-(furan-2-yl)methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919856-00-1) introduce divergent hydrogen-bonding and steric profiles that preclude simple substitution without experimental validation. Procurement decisions in SAR campaigns must therefore consider the compound's unique heterocycle-acetamide-coumarin architecture, not merely the coumarin core [2].

Quantitative Differentiation of 2-(7-Methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide Against Closest Structural Analogs


Molecular Weight and Size Advantage Over Benzothiazole Analog (Predicted Physicochemical Differentiation)

The target compound replaces the benzothiazole ring found in the most potent anti-HIV derivative (Bhavsar et al., compound 6v: EC50 < 7 μg/mL against wild-type HIV-1, MT-4 cells, MTT assay) with a simpler thiazole ring, reducing molecular weight from approximately 350.4 g/mol (N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide, unsubstituted core) to 300.3 g/mol for the target compound [1]. This 50 Da reduction lowers steric demand and may improve ligand efficiency indices when normalized for heavy atom count. The target compound simultaneously introduces a 7-methyl group on the coumarin ring, which is absent in the benzothiazole series, altering CLogP from approximately 2.8 (predicted for the unsubstituted benzothiazole core) to 2.0 (computed XLogP3-AA for target) [2]. These combined modifications are predicted to enhance solubility and reduce non-specific binding relative to the benzothiazole lead, though confirmatory experimental data are not yet published [3].

Coumarin-thiazole conjugates HIV-1 inhibition Drug-likeness optimization

Hydrogen Bond Acceptor Count: Differentiating Factor for Target Selectivity in Enzyme Inhibition Screens

The target compound presents five hydrogen bond acceptors (HBA = 5) and one hydrogen bond donor (HBD = 1), as computed by PubChem [1]. In contrast, the benzothiazole analog features six HBA due to the additional nitrogen in the benzothiazole ring system. Among coumarin-thiazole acetamides reported for acetylcholinesterase (AChE) inhibition, optimal HBA count correlates with selectivity over butyrylcholinesterase (BuChE); compound 6c (2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) achieved an IC50 of 43 nM for AChE with a selectivity index of 4151 over BuChE [2]. The target compound's five HBA configuration, combined with the coumarin 4-position acetamide linkage rather than the 3-position thiazole attachment used in compound 6c, represents a distinct pharmacophoric arrangement that may engage different binding site residues. While no direct head-to-head activity data exist for the target compound against AChE, the HBA count and linkage geometry differentiate it from both the benzothiazole anti-HIV leads and the 3-thiazolyl AChE inhibitors [3].

Acetylcholinesterase inhibition Kinase selectivity Coumarin-thiazole pharmacophore

7-Methyl Substituent Differentiation from the Unsubstituted Coumarin Parent Acid and Acetamide Building Blocks

The 7-methyl substitution on the coumarin core distinguishes this compound from the widely used parent building block (7-methyl-2-oxo-2H-chromen-4-yl)acetic acid (CAS 50402-83-0, molecular weight 218.21 g/mol) and its N-methyl acetamide analog (CAS 919855-36-0, molecular weight 231.25 g/mol) . The methyl group at the 7-position is a known strategy to block cytochrome P450-mediated hydroxylation, a primary metabolic soft spot for coumarins. This substitution, combined with the thiazol-2-yl acetamide terminus, creates a unique chemotype that is not represented in existing published SAR series for coumarin anti-HIV or AChE inhibitors [1]. The target compound thus offers a dual differentiation: a metabolically stabilized coumarin core plus a thiazole heterocycle, compared to the more commonly explored benzothiazole and phenyl-acetamide derivatives. For procurement in fragment-based or SAR-by-catalog screening, this compound fills a structural gap not covered by the commercially available analogs cited above [2].

Coumarin substitution pattern Metabolic stability Synthetic intermediate procurement

Available Purity Specification versus Uncharacterized Analogs: A Procurement-Decision Parameter

The target compound is commercially listed with a purity specification of ≥95% by HPLC (Catalog CM818352) . This contrasts with several structurally adjacent analogs from the same coumarin-acetamide family (e.g., N-(furan-2-yl)methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, CAS 919856-00-1; and various N-aryl acetamide derivatives) for which purity is either unspecified or listed only as 'typical 95%' without an analytical guarantee. The 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide is also the only member of its immediate structural neighborhood that combines a heteroaryl-thiazole terminus with a 7-methyl coumarin core, offering a purity-verified entry point for medicinal chemistry campaigns that might otherwise require custom synthesis. The benzothiazole analog series from Bhavsar et al. (2011) was synthesized in-house and is not commercially cataloged with verified purity, making the target compound a uniquely accessible alternative with documented quality [1].

Compound purity Screening library quality Reproducibility in biological assays

Recommended Application Scenarios for 2-(7-Methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide Based on Differentiated Evidence


HIV-1 Inhibitor Lead Diversification: Exploring Thiazole-for-Benzothiazole Substitution

Procurement for anti-HIV drug discovery programs seeking to probe the effect of heterocycle simplification on antiviral potency and cytotoxicity. The benzothiazole analog (6v) shows EC50 < 7 μg/mL in MT-4 cells (Bhavsar et al., 2011), but the thiazole variant remains untested. This compound allows direct SAR interrogation of whether the benzene ring of benzothiazole is essential for activity, and whether the 7-methyl group on the coumarin core compensates for or enhances antiviral potency [1].

Acetylcholinesterase Inhibitor Screening: Evaluating an Alternative Coumarin-Thiazole Linkage Geometry

For neurodegeneration programs targeting AChE, this compound offers a coumarin 4-acetamide-thiazole linkage distinct from the 3-thiazole-coumarin geometry of the most potent reported AChE inhibitor (compound 6c, IC50 = 43 nM, selectivity index = 4151). Screening this compound against AChE and BuChE can elucidate whether the acetamide spacer length and coumarin attachment point influence selectivity [2].

Fragment-Based and Diversity-Oriented Screening Library Expansion

The combination of a metabolically stabilized 7-methyl coumarin, a thiazole heterocycle, and a flexible acetamide linker creates a three-dimensional pharmacophore not represented in the benzothiazole series or the 3-thiazole-coumarin conjugates. This compound is suitable for inclusion in diversity screening decks targeting kinases, proteases, or GPCRs where coumarin and thiazole fragments are privileged, but combined chemotypes remain underexplored. Its verified ≥95% purity supports direct deployment in HTS without re-purification .

Synthetic Intermediate for Custom Acetamide-Focused Library Synthesis

As a building block, the compound can be used to generate focused libraries via acylation, sulfonylation, or heterocycle exchange at the acetamide nitrogen. The 7-methyl group on the coumarin provides a handle for further functionalization (e.g., bromination, nitration) that is not present in the parent acid (CAS 50402-83-0), enabling access to a broader SAR space from a single commercial precursor [3].

Quote Request

Request a Quote for 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.